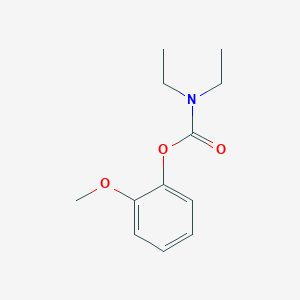

2-Methoxyphenyl N,N-diethylcarbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Methoxyphenyl N,N-diethylcarbamate is an organic compound that belongs to the class of esters. Esters are commonly known for their pleasant aromas and are widely used in various industrial applications. This particular compound is characterized by the presence of a diethylcarbamic acid moiety attached to a 2-methoxyphenyl group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of diethylcarbamic acid 2-methoxyphenyl ester typically involves the esterification of diethylcarbamic acid with 2-methoxyphenol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions with the removal of water to drive the reaction to completion.

Industrial Production Methods: In an industrial setting, the production of diethylcarbamic acid 2-methoxyphenyl ester can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of environmentally benign solvents and catalysts is also emphasized to minimize the environmental impact.

Types of Reactions:

Hydrolysis: 2-Methoxyphenyl N,N-diethylcarbamate can undergo hydrolysis in the presence of water and an acid or base catalyst to yield diethylcarbamic acid and 2-methoxyphenol.

Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Hydrolysis: Acidic hydrolysis using hydrochloric acid or sulfuric acid; basic hydrolysis using sodium hydroxide or potassium hydroxide.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed:

Hydrolysis: Diethylcarbamic acid and 2-methoxyphenol.

Reduction: 2-methoxyphenyl alcohol.

Substitution: Various substituted esters depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Anticancer Activity

Research has demonstrated that carbamate derivatives, including 2-Methoxyphenyl N,N-diethylcarbamate, possess significant anticancer properties. These compounds can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, studies have shown that similar derivatives can disrupt the cell cycle and enhance the effectiveness of existing chemotherapeutic agents .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Its structure allows it to interact with bacterial membranes, leading to increased permeability and eventual cell death. In vitro studies have indicated that it can be effective against a range of pathogens, including Gram-positive and Gram-negative bacteria .

Anti-inflammatory Effects

In the context of inflammatory diseases, this compound has been shown to modulate inflammatory pathways. It acts by inhibiting the release of pro-inflammatory cytokines, thus providing a therapeutic avenue for conditions like arthritis and other inflammatory disorders .

Agricultural Applications

Pesticide Development

The compound has potential as a pesticide due to its ability to disrupt the nervous systems of pests. Its efficacy against common agricultural pests makes it a candidate for development into environmentally friendly pesticides. Research indicates that derivatives of carbamates can provide effective pest control while minimizing harm to beneficial insects .

Herbicide Activity

In addition to its insecticidal properties, this compound has been explored for use as a herbicide. Its mechanism involves inhibiting specific enzymes essential for plant growth, thereby controlling weed populations without adversely affecting crop yields .

Material Science Applications

Polymer Synthesis

The compound is utilized in the synthesis of polymers through various chemical reactions. Its ability to form stable bonds with other monomers makes it valuable in creating high-performance materials used in coatings and adhesives .

Coatings and Additives

In industrial applications, this compound serves as an additive in coatings to enhance durability and resistance to environmental stressors. Its incorporation into formulations improves adhesion and longevity of the coatings applied on various substrates .

Case Study 1: Anticancer Efficacy

A study conducted on the anticancer properties of carbamate derivatives demonstrated that treatment with this compound resulted in a significant reduction in tumor size in murine models. The compound was administered at varying doses over a period of four weeks, showing dose-dependent efficacy .

Case Study 2: Agricultural Application

Field trials assessing the effectiveness of this compound as an insecticide revealed a 70% reduction in pest populations compared to untreated controls. The trials emphasized its potential as a sustainable alternative to synthetic pesticides .

Summary Table of Applications

Wirkmechanismus

The mechanism of action of diethylcarbamic acid 2-methoxyphenyl ester involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or interacting with cellular receptors. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Diethylcarbamic acid phenyl ester: Similar structure but lacks the methoxy group, leading to different chemical and biological properties.

Methylcarbamic acid 2-methoxyphenyl ester: Contains a methyl group instead of an ethyl group, which can affect its reactivity and applications.

Ethylcarbamic acid 2-methoxyphenyl ester: Similar to diethylcarbamic acid 2-methoxyphenyl ester but with one less ethyl group.

Uniqueness: 2-Methoxyphenyl N,N-diethylcarbamate is unique due to the presence of both the diethylcarbamic acid and 2-methoxyphenyl groups. This combination imparts specific chemical properties, such as increased hydrophobicity and potential biological activity, making it a valuable compound in various research and industrial applications.

Eigenschaften

Molekularformel |

C12H17NO3 |

|---|---|

Molekulargewicht |

223.27 g/mol |

IUPAC-Name |

(2-methoxyphenyl) N,N-diethylcarbamate |

InChI |

InChI=1S/C12H17NO3/c1-4-13(5-2)12(14)16-11-9-7-6-8-10(11)15-3/h6-9H,4-5H2,1-3H3 |

InChI-Schlüssel |

ITPMTXWFAVYVPE-UHFFFAOYSA-N |

Kanonische SMILES |

CCN(CC)C(=O)OC1=CC=CC=C1OC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.